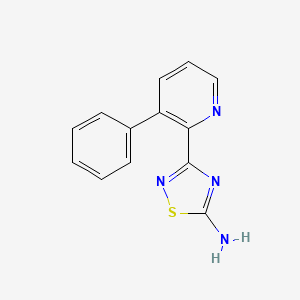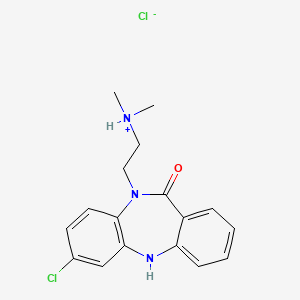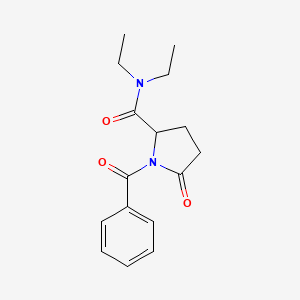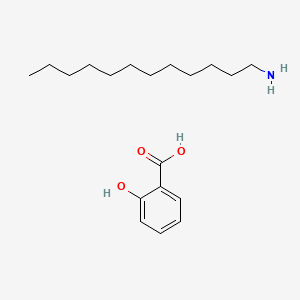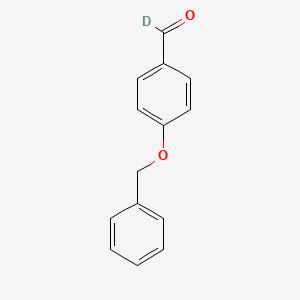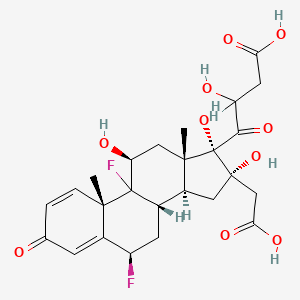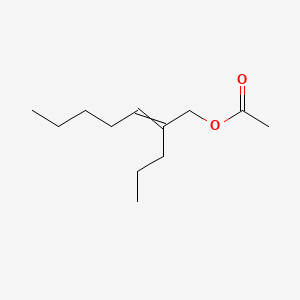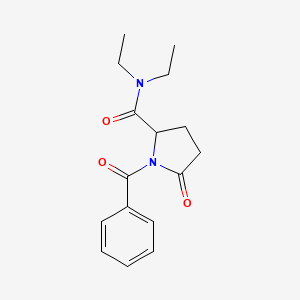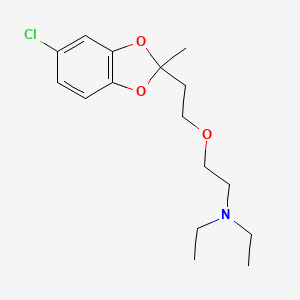
2-Methyl-5-chloro-2-(N,N-diethylaminoethoxyethyl)-1,3-benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-chloro-2-(N,N-diethylaminoethoxyethyl)-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles These compounds are characterized by a dioxole ring fused to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-chloro-2-(N,N-diethylaminoethoxyethyl)-1,3-benzodioxole typically involves multiple steps, including the formation of the benzodioxole ring and the introduction of the methyl, chloro, and N,N-diethylaminoethoxyethyl groups. Common reagents and conditions might include:
Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the methyl group: Methylation reactions using methyl iodide or dimethyl sulfate.
Chlorination: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the N,N-diethylaminoethoxyethyl group: This step might involve nucleophilic substitution reactions using diethylamine and ethylene oxide derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the methyl or amino groups.
Reduction: Reduction reactions might target the chloro group or other reducible functionalities.
Substitution: Both nucleophilic and electrophilic substitution reactions could occur, especially at the chloro and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride might be used.
Substitution: Reagents such as sodium hydroxide, halogens, or amines could facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce new functional groups.
Applications De Recherche Scientifique
2-Methyl-5-chloro-2-(N,N-diethylaminoethoxyethyl)-1,3-benzodioxole may have applications in various fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications as a pharmaceutical intermediate or in drug discovery.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential pathways might include:
Binding to enzymes or receptors: Affecting their activity or function.
Modulation of signaling pathways: Influencing cellular processes.
Interaction with nucleic acids: Potentially affecting gene expression or replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-5-chloro-1,3-benzodioxole: Lacks the N,N-diethylaminoethoxyethyl group.
2-Methyl-1,3-benzodioxole: Lacks both the chloro and N,N-diethylaminoethoxyethyl groups.
5-Chloro-1,3-benzodioxole: Lacks the methyl and N,N-diethylaminoethoxyethyl groups.
Uniqueness
The presence of the N,N-diethylaminoethoxyethyl group in 2-Methyl-5-chloro-2-(N,N-diethylaminoethoxyethyl)-1,3-benzodioxole may confer unique chemical properties, such as increased solubility or specific interactions with biological targets, distinguishing it from other benzodioxole derivatives.
Propriétés
Numéro CAS |
56287-41-3 |
|---|---|
Formule moléculaire |
C16H24ClNO3 |
Poids moléculaire |
313.82 g/mol |
Nom IUPAC |
2-[2-(5-chloro-2-methyl-1,3-benzodioxol-2-yl)ethoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C16H24ClNO3/c1-4-18(5-2)9-11-19-10-8-16(3)20-14-7-6-13(17)12-15(14)21-16/h6-7,12H,4-5,8-11H2,1-3H3 |
Clé InChI |
ZMBBYYGTHPAZOF-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOCCC1(OC2=C(O1)C=C(C=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


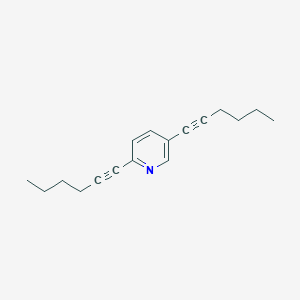
![1-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]propan-2-ol](/img/structure/B13757991.png)
